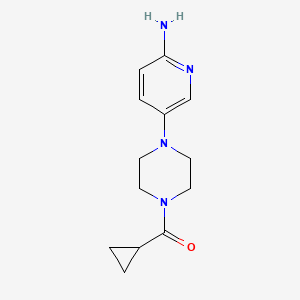
5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine
Übersicht
Beschreibung
5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C13H18N4O and its molecular weight is 246.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine, with the molecular formula C13H18N4O and CAS number 1154964-61-0, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.
Structural Characteristics
The structure of this compound features a piperazine ring linked to a pyridine moiety. The cyclopropanecarbonyl group enhances its pharmacological profile by potentially increasing binding affinity to biological targets.
Structural Formula
| Component | Details |
|---|---|
| Molecular Formula | C13H18N4O |
| Molecular Weight | 246.31 g/mol |
| SMILES | C1CC1C(=O)N2CCN(CC2)C3=CN=C(C=C3)N |
| InChI Key | BTDRPGXJTBQMLF-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that compounds containing piperazine and pyridine structures often exhibit diverse biological activities, including anticancer, antimicrobial, and neuropharmacological effects. The specific biological activities of this compound are still being elucidated, with preliminary studies suggesting potential interactions with various targets.
- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit protein kinases, which are crucial in regulating cell division and survival. This inhibition can lead to anticancer effects by preventing the proliferation of cancer cells.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
Case Studies and Research Findings
While specific literature on this compound is limited, related compounds have provided insights into its possible biological activity:
Case Study 1: Kinase Inhibition
A study on similar piperazine derivatives reported significant inhibitory activity against mutant forms of protein tyrosine kinases (e.g., KIT and PDGFRA), which are implicated in various cancers. These findings suggest that this compound may also exhibit similar inhibitory properties, warranting further investigation into its efficacy against specific cancer types .
Case Study 2: Neuropharmacological Effects
Research on piperazine-containing compounds has shown their potential as selective serotonin reuptake inhibitors (SSRIs). Given the structural similarities, it is plausible that this compound could influence serotonergic pathways, which are crucial in mood regulation and anxiety disorders.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
Molecular Formula: C13H18N4O
Molecular Weight: 246.31 g/mol
SMILES Notation: C1CC1C(=O)N2CCN(CC2)C3=CN=C(C=C3)N
InChIKey: BTDRPGXJTBQMLF-UHFFFAOYSA-N
The compound features a piperazine ring and a pyridine moiety, which are significant in enhancing its biological activity. The cyclopropanecarbonyl group contributes to its unique pharmacological properties.
Medicinal Chemistry
5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets relevant to various diseases. The piperazine ring is often associated with neuroactive compounds, indicating potential applications in treating neurological disorders.
Anticancer Research
Preliminary studies have indicated that compounds similar to this compound may exhibit anticancer properties. The ability to modify the piperazine structure allows researchers to explore derivatives that could enhance efficacy against specific cancer types.
Antimicrobial Activity
Research into related compounds has shown promise in antimicrobial applications. The structural features of this compound may allow it to interact with bacterial and fungal cell membranes, leading to potential therapeutic uses in combating infections.
Eigenschaften
IUPAC Name |
[4-(6-aminopyridin-3-yl)piperazin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c14-12-4-3-11(9-15-12)16-5-7-17(8-6-16)13(18)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDRPGXJTBQMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















